molecular formula C13H18O3 B2743541 Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate CAS No. 207737-02-8

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate

Cat. No.: B2743541
CAS No.: 207737-02-8
M. Wt: 222.284
InChI Key: GZOZJXAZKWJMHP-UHFFFAOYSA-N
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Description

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate (CAS 207737-02-8) is a high-purity benzoate ester of significant interest in organic synthesis and materials research . This compound, with a molecular formula of C13H18O3 and a molecular weight of 222.28 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure features a phenolic hydroxyl group and a methyl ester, which allow for further chemical modifications, and the bulky tert-butyl group introduces steric hindrance that can be exploited to influence reaction pathways and material properties . Researchers utilize this compound in the development of industrial additives, such as stabilizers and plasticizers for polymers and rubbers, and its antioxidant properties are also a subject of academic investigation . It is strictly for research applications and is a key intermediate in fine chemical production . This product is classified with the signal word "Warning" and has hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation . Appropriate personal protective equipment should be worn when handling .

Properties

IUPAC Name

methyl 5-tert-butyl-4-hydroxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-8-6-11(14)10(13(2,3)4)7-9(8)12(15)16-5/h6-7,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOZJXAZKWJMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate typically involves the esterification of 5-(tert-butyl)-4-hydroxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 5-(tert-butyl)-4-oxo-2-methylbenzoic acid.

    Reduction: Formation of 5-(tert-butyl)-4-hydroxy-2-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for versatile modifications that can lead to the development of novel compounds with desired properties.

Biology

This compound has been extensively studied for its biological activities, particularly its antioxidant and antimicrobial properties:

  • Antioxidant Activity : The hydroxyl group in the compound can scavenge free radicals, reducing oxidative stress in cells. It has demonstrated effective inhibition of lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage.
CompoundIC50 Value (μM)Activity
This compound25Antioxidant
Butylated Hydroxy Toluene (BHT)30Antioxidant
Propyl Gallate35Antioxidant
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, including several Candida species. The mechanism may involve disruption of microbial cell membranes or inhibition of metabolic pathways.
Candida SpeciesMinimum Inhibitory Concentration (MIC) (μg/ml)
C. albicans125
C. krusei250
C. parapsilosis250

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development due to its unique chemical structure and biological activities. Its antioxidant properties make it a candidate for formulations aimed at reducing oxidative stress-related injuries.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its antioxidant properties are valuable in food preservation and cosmetic formulations, where it helps to extend shelf life by preventing oxidative degradation.

Case Studies

  • Antifungal Study : A study evaluated the efficacy of various benzoic acid derivatives, including this compound, against Candida species using a broth microdilution method. Results highlighted its potential as an antifungal agent, particularly when compared to other derivatives.
  • Oxidative Stress Protection : Research investigated the protective effects of this compound on cellular models exposed to oxidative stress. Findings suggested significant reductions in markers of oxidative damage, supporting its application in pharmaceuticals aimed at mitigating oxidative injury.

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Properties/Applications
Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate 4-OH, 2-CH₃, 5-(t-Bu) 222.28 High steric hindrance; research use
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate () Benzene fused to benzimidazole ~265 (estimated) Pharmaceutical applications; synthesized via Na₂S₂O₅-mediated cyclization
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate () 2-OH, 4-OH, 5-amide ~267 (estimated) Biological studies; enhanced solubility due to dual hydroxyl groups
Methyl 5-bromo-2-hydroxy-4-methylbenzoate () 2-OH, 4-CH₃, 5-Br ~245 (estimated) Halogenated intermediate for coupling reactions
Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate () 4-amide, 5-Br, 2-OH 336.18 Potential API intermediate; bromine enhances electrophilicity

Functional Group Impact on Properties

Steric and Electronic Effects :

  • The tert-butyl group in the target compound introduces significant steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to smaller substituents (e.g., methyl or bromo groups) .
  • Hydroxyl vs. Amide Groups : Compounds with hydroxyl groups (e.g., ) exhibit higher polarity and solubility in aqueous media, whereas amide-containing derivatives () may display enhanced hydrogen-bonding capacity, affecting biological activity .

Halogenation Effects :

  • Bromine substituents (e.g., ) increase molecular weight and electronic density, making these compounds suitable for cross-coupling reactions in drug synthesis .

The tert-butyl group enhances stability against oxidative degradation compared to methoxy or bromo substituents .

Biological Activity

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate, an aromatic ester, is notable for its unique combination of functional groups, which contribute to its distinct biological activities. This compound has been the subject of various studies examining its potential applications in chemistry, biology, and medicine.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12H16O3
  • IUPAC Name : this compound
  • CAS Number : 207737-02-8

The presence of a tert-butyl group provides steric hindrance, influencing the compound's reactivity and interactions with biological systems. The hydroxyl group contributes to its potential as an antioxidant and antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl group is known to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of metabolic pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in key biochemical pathways, suggesting potential applications in drug development.

Antioxidant Activity

A study investigating the antioxidant properties of this compound demonstrated significant radical scavenging activity. The compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing a dose-dependent increase in antioxidant capacity compared to standard antioxidants like ascorbic acid.

Concentration (µg/mL)% Inhibition
1025
5055
10080

This data indicates that the compound effectively mitigates oxidative damage, which is crucial for preventing various diseases associated with oxidative stress.

Antimicrobial Activity

In another study, this compound was evaluated for its antimicrobial efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

MicroorganismMIC (µg/mL)
E. coli50
S. aureus25

These results suggest that the compound possesses considerable antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown varying absorption rates and metabolic pathways. Studies on similar esters indicate that they may undergo hydrolysis to release the active hydroxyl group, enhancing their biological availability .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueParametersReference
HRMS (ESI+)m/z 542 [M + H]+ (intermediate)
¹H NMR (CDCl₃)δ 1.45 (s, 9H, tert-butyl)
X-rayC–O bond length: 1.36 Å

Q. Table 2. Toxicity Assessment Workflow

StepMethodEndpoint
1Ames Test (OECD 471)Mutagenicity
2HepG2 Cell Viability (EC₅₀)Acute Toxicity
3Zebrafish Embryo (OECD 236)Developmental Effects

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